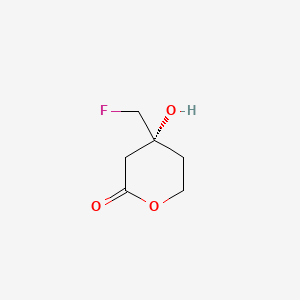
2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, ®-: is a heterocyclic organic compound It features a six-membered ring containing one oxygen atom and a fluoromethyl group attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, ®- typically involves the condensation of acetoacetic esters with aldehydes at the C-4 position in the presence of sodium hydride or n-butyllithium, followed by subsequent oxidation . Another method involves the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures .
Biology: In biological research, it is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .
Industry: In the industrial sector, it is used in the synthesis of fine chemicals and as an intermediate in the production of various organic compounds .
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, ®- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound is believed to exert its effects through the inhibition of key enzymes involved in cellular processes .
Comparación Con Compuestos Similares
Tetrahydropyran: A six-membered ring containing one oxygen atom.
2H-Pyran-2-one: A six-membered ring with a ketone group.
Tetrahydro-2H-pyran-2-one: A saturated six-membered ring with a ketone group.
Uniqueness: 2H-Pyran-2-one, 4-(fluoromethyl)tetrahydro-4-hydroxy-, ®- is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This fluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Propiedades
Número CAS |
104759-33-3 |
|---|---|
Fórmula molecular |
C6H9FO3 |
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
(4R)-4-(fluoromethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C6H9FO3/c7-4-6(9)1-2-10-5(8)3-6/h9H,1-4H2/t6-/m1/s1 |
Clave InChI |
DPPMVKMESJJAJZ-ZCFIWIBFSA-N |
SMILES isomérico |
C1COC(=O)C[C@]1(CF)O |
SMILES canónico |
C1COC(=O)CC1(CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



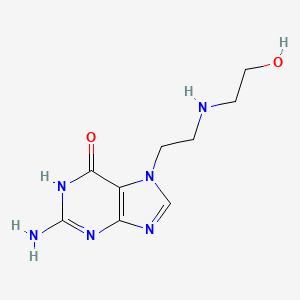
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)

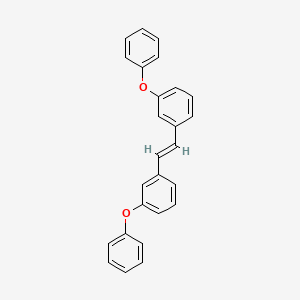
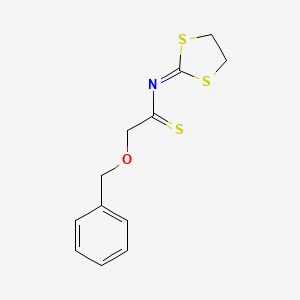
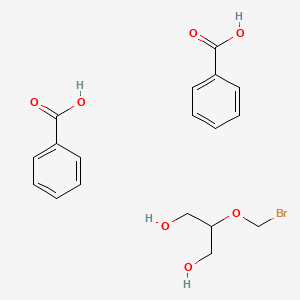

![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)

![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)


![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
